molecular formula C14H17NO6 B12587521 dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate CAS No. 620960-37-4

dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate

Cat. No.: B12587521
CAS No.: 620960-37-4
M. Wt: 295.29 g/mol
InChI Key: OYOXTHBZLIBQBW-NSHDSACASA-N
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Description

Dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate is a complex organic compound with a unique structure that includes a nitro group and a phenylethyl group attached to a propanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate typically involves the esterification of malonic acid derivatives with appropriate alcohols under acidic conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The nitro group is introduced through nitration reactions, which involve the use of nitric acid and sulfuric acid as reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylethyl group can facilitate binding to aromatic amino acid residues in proteins, enhancing the compound’s specificity and potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate is unique due to its combination of a nitro group and a phenylethyl group attached to a propanedioate backbone. This structure provides a distinct set of chemical and biological properties, making it valuable for specific research applications .

Properties

CAS No.

620960-37-4

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate

InChI

InChI=1S/C14H17NO6/c1-14(12(16)20-2,13(17)21-3)11(9-15(18)19)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1

InChI Key

OYOXTHBZLIBQBW-NSHDSACASA-N

Isomeric SMILES

CC([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)C(=O)OC

Canonical SMILES

CC(C(C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)C(=O)OC

Origin of Product

United States

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